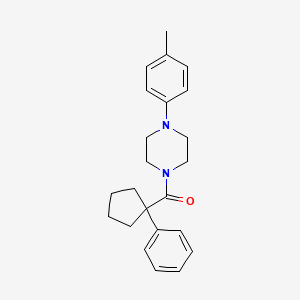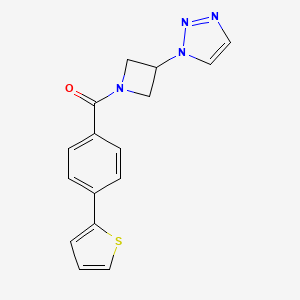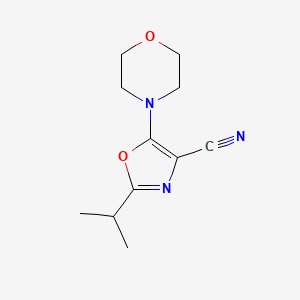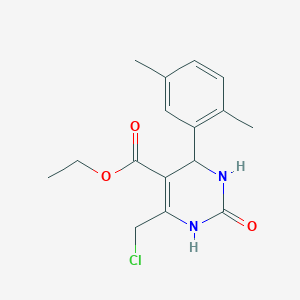
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone, is a complex organic molecule that appears to be related to the tetrahydroisoquinoline family. This family of compounds is known for its diverse pharmacological activities, which often include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. For instance, a diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method is significant as it provides a classical approach to constructing the tetrahydroisoquinoline core, which is likely a key structural component in the synthesis of the compound of interest. Another related synthesis involves the creation of a hexahydrobenzo[a]quinolizine derivative, which also utilizes cyclization techniques and reduction steps to construct complex ring systems .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle. The compound of interest would similarly possess this core, modified with various substituents such as methoxy and methyl groups that can influence its chemical behavior and biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include cyclization reactions, which are crucial for forming the core ring structure, as well as reduction reactions that are used to manipulate oxidation states and introduce specific functionalities . The Povarov cycloaddition reaction mentioned in the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative is another example of a chemical reaction that could be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple methoxy groups would likely affect the compound's solubility in organic solvents and possibly its reactivity. The molecular structure, with its aromatic rings and heterocycles, suggests that the compound may exhibit significant aromatic character and potentially engage in pi-pi interactions, which could be relevant in its biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is associated with research into the synthesis and structural characterization of benzylisoquinoline alkaloids and their derivatives. For instance, Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid with similar structural features from the leaves of Beilschmiedia brevipes, highlighting the use of spectroscopic methods for structure establishment (Pudjiastuti et al., 2010).
Chemical Properties and Reactions
Research has also focused on the chemical properties and reactions of related compounds. For example, studies have explored the synthesis of diphenylmethane derivatives and their antioxidant properties, demonstrating the potential for these compounds to act as effective antioxidants (Balaydın et al., 2010). Another study by Nematollahi and Golabi (1996) investigated the electrochemical synthesis of related compounds, showcasing their applications in electro-organic synthesis (Nematollahi & Golabi, 1996).
Biological Activity and Applications
There is interest in the biological activity of compounds with similar structures, including their cytotoxic activity against cancer cell lines. Hatano et al. (2009) evaluated the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives, revealing some derivatives to exhibit high tumor-specific cytotoxicity, which underscores the potential therapeutic applications of these compounds (Hatano et al., 2009).
Propiedades
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-18-6-7-21(14-19(18)2)28(30)29-13-12-20-15-26(32-4)27(33-5)16-24(20)25(29)17-34-23-10-8-22(31-3)9-11-23/h6-11,14-16,25H,12-13,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMJLLOYHCTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)

![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)


![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2519450.png)
![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)



![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)